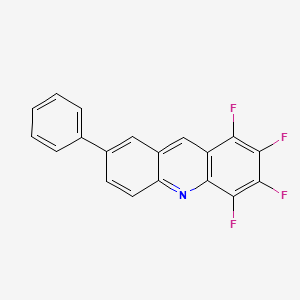
1,2,3,4-Tetrafluoro-7-phenylacridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,2,3,4-Tetrafluoro-7-phenylacridine is a fluorinated derivative of acridine, a heterocyclic compound known for its wide range of applications in various fields such as chemistry, biology, and medicine.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,3,4-Tetrafluoro-7-phenylacridine typically involves the fluorination of acridine derivatives. One common method is the nucleophilic aromatic substitution reaction, where fluorine atoms are introduced into the acridine ring using fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI). The reaction is usually carried out under mild conditions, with the presence of a base to facilitate the substitution .
Industrial Production Methods
Industrial production of this compound may involve large-scale fluorination processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity of the final product. The use of automated systems and advanced purification techniques, such as high-performance liquid chromatography (HPLC), ensures the consistent quality of the compound .
化学反应分析
Types of Reactions
1,2,3,4-Tetrafluoro-7-phenylacridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of tetrahydroacridine derivatives.
Substitution: The fluorine atoms in the compound can be substituted with other functional groups using nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Tetrahydroacridine derivatives.
Substitution: Amino or thiol-substituted acridine derivatives.
科学研究应用
1,2,3,4-Tetrafluoro-7-phenylacridine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.
Biology: Studied for its potential as a DNA intercalator, which can inhibit the replication of cancer cells.
Medicine: Investigated for its potential use in the treatment of diseases such as cancer and Alzheimer’s disease.
Industry: Utilized in the development of advanced materials with unique photophysical properties.
作用机制
The mechanism of action of 1,2,3,4-Tetrafluoro-7-phenylacridine involves its ability to intercalate into DNA. This intercalation disrupts the normal function of DNA, inhibiting processes such as replication and transcription. The compound’s fluorine atoms enhance its binding affinity to DNA, making it a potent inhibitor of DNA-related enzymes. This mechanism is particularly relevant in the context of cancer treatment, where the compound can prevent the proliferation of cancer cells .
相似化合物的比较
Similar Compounds
Acridine: The parent compound, known for its wide range of applications in chemistry and biology.
9-Aminoacridine: A derivative used in the treatment of Alzheimer’s disease.
Proflavine: An acridine derivative with antibacterial properties.
Uniqueness
1,2,3,4-Tetrafluoro-7-phenylacridine is unique due to the presence of four fluorine atoms, which significantly enhance its chemical stability and biological activity compared to other acridine derivatives. This makes it a valuable compound for scientific research and industrial applications .
属性
CAS 编号 |
643032-43-3 |
|---|---|
分子式 |
C19H9F4N |
分子量 |
327.3 g/mol |
IUPAC 名称 |
1,2,3,4-tetrafluoro-7-phenylacridine |
InChI |
InChI=1S/C19H9F4N/c20-15-13-9-12-8-11(10-4-2-1-3-5-10)6-7-14(12)24-19(13)18(23)17(22)16(15)21/h1-9H |
InChI 键 |
ZXCAARPAVIECAD-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)C2=CC3=CC4=C(C(=C(C(=C4F)F)F)F)N=C3C=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


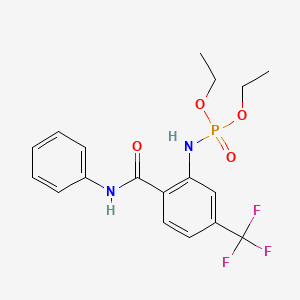
![Potassium (2,2-difluoro-5-(methoxycarbonyl)spiro[2.3]hexan-1-yl)trifluoroborate](/img/structure/B12933175.png)
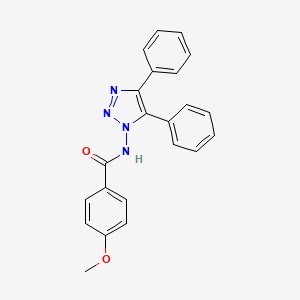
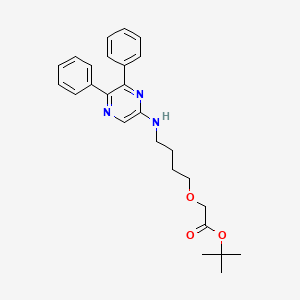
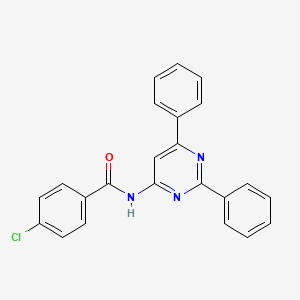
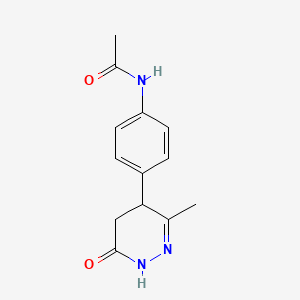
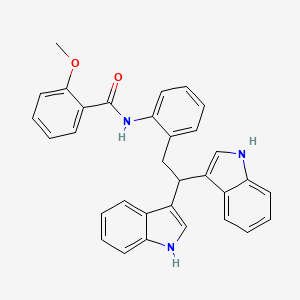
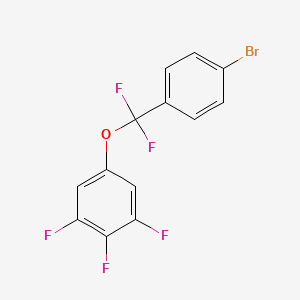
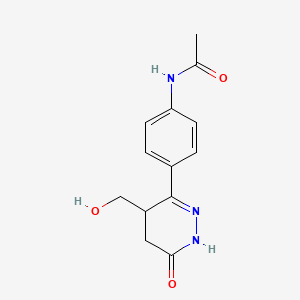
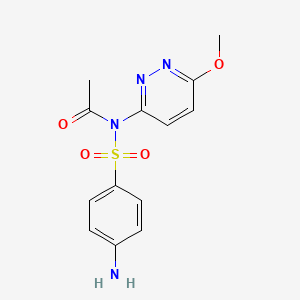
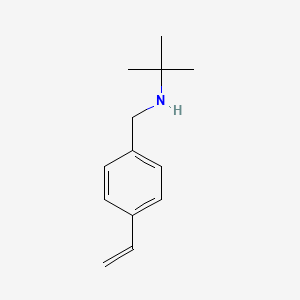
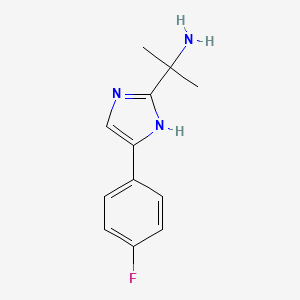
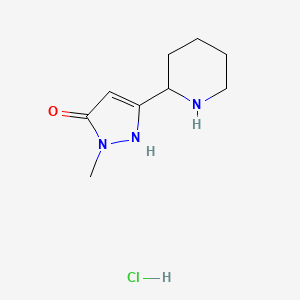
![7-Bromo-2-(4-nitrophenyl)imidazo[1,2-a]pyridine](/img/structure/B12933267.png)
